Berninamycin A

Antibacterial Thiopeptide MIC

Researchers probing ribosomal A-site mechanisms face a critical confound: thiostrepton fully blocks Phe-tRNA binding and inhibits the proteasome, obscuring translation-specific phenotypes. Berninamycin A (CAS 58798-97-3) resolves this with partial (17%) inhibition of Phe-tRNA binding and zero proteasome inhibitory activity, enabling cleaner interpretation of ribosomal phenotypes in mammalian cells. • 50S ribosome binder targeting 23S rRNA-L11 complex; no off-target proteasome inhibition vs. thiostrepton/siomycin A • Robust TipA transcriptional activator inducer in Streptomyces lividans-validated positive control for thiopeptide whole-cell biosensor assays • Authentic cyclic 35-atom macrocycle with 2-oxazolyl-3-thiazolyl-pyridine core; essential reference standard for SAR macrocyclization studies comparing linear berninamycins J/K

Molecular Formula C51H51N15O15S
Molecular Weight 1146.1 g/mol
Cat. No. B8054826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBerninamycin A
Molecular FormulaC51H51N15O15S
Molecular Weight1146.1 g/mol
Structural Identifiers
SMILESCC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O
InChIInChI=1S/C51H51N15O15S/c1-13-28-49-65-34(26(10)81-49)45(76)56-21(5)40(71)66-36(51(11,12)78)46(77)58-23(7)48-64-33(25(9)80-48)44(75)55-20(4)39(70)57-22(6)47-61-30(16-79-47)35-27(50-62-31(17-82-50)42(73)63-32(24(8)67)43(74)60-28)14-15-29(59-35)41(72)54-19(3)38(69)53-18(2)37(52)68/h13-17,24,32,36,67,78H,2-7H2,1,8-12H3,(H2,52,68)(H,53,69)(H,54,72)(H,55,75)(H,56,76)(H,57,70)(H,58,77)(H,60,74)(H,63,73)(H,66,71)/b28-13-/t24-,32+,36-/m1/s1
InChIKeyCAFFHXXVDGAVPH-DKFXDEMXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Berninamycin A: A Macrocyclic Thiopeptide Antibiotic with Distinct Ribosomal Binding and Structural Features


Berninamycin A is a macrocyclic thiopeptide antibiotic first isolated from Streptomyces bernensis, belonging to a class of sulfur-containing, highly modified cyclic peptides with a central pyridine/tetrapyridine/dehydropiperidine ring [1]. It inhibits protein biosynthesis in Gram-positive bacteria by binding to the 50S ribosomal subunit, specifically targeting the 23S rRNA-protein L11 complex [2]. Berninamycin A features a 35-atom macrocycle containing a unique 2-oxazolyl-3-thiazolyl-pyridine core, distinguishing it structurally from other thiopeptides like thiostrepton and nosiheptide [3].

Why Thiopeptide Analogs Cannot Substitute for Berninamycin A in Targeted Research Applications


Although berninamycin A shares a ribosomal binding site with other thiopeptides like thiostrepton, critical differences in structural architecture, downstream biological effects, and functional selectivity render generic substitution scientifically invalid. Berninamycin A possesses a distinct 35-atom macrocycle with a 2-oxazolyl-3-thiazolyl-pyridine core, whereas thiostrepton contains a 26-atom macrocycle with a different heterocyclic arrangement [1]. This structural divergence translates into differential biological activities: berninamycin A does not inhibit the proteasome, unlike thiostrepton and siomycin A, which are established proteasome inhibitors [2]. Furthermore, berninamycin A induces the transcriptional activator TipA in Streptomyces, a property shared with some but not all thiopeptides, underscoring its unique regulatory interactions [3].

Quantitative Differentiation of Berninamycin A: Head-to-Head Comparisons with Thiopeptide Analogs


Antibacterial Potency: Berninamycin A vs. Thiostrepton and Nosiheptide Against Bacillus subtilis

Berninamycin A exhibits a minimum inhibitory concentration (MIC) of 6.3 μM against Bacillus subtilis, which is approximately 12.6-fold higher (less potent) than thiostrepton (0.5 μM) and 6.3-fold higher than nosiheptide (1.0 μM) in the same assay system [1]. This lower potency is offset by berninamycin A's distinct lack of proteasome inhibition and unique macrocyclic structure, making it a more selective tool for ribosomal studies without confounding proteasome-related cytotoxicity.

Antibacterial Thiopeptide MIC

MRSA Activity: Berninamycin A Demonstrates Moderate Potency

Berninamycin A inhibits methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 10.9 μM, demonstrating activity against this clinically relevant pathogen [1]. While direct comparative MIC data for thiostrepton and nosiheptide against the same MRSA strain are not available in this study, berninamycin A's moderate potency provides a baseline for further structural optimization. Importantly, berninamycin A's lack of proteasome inhibition distinguishes it from thiostrepton, which is known to induce proteasome-mediated cytotoxicity in mammalian cells [2].

MRSA Antibacterial MIC

Selectivity Advantage: Berninamycin A Lacks Proteasome Inhibitory Activity

In contrast to thiostrepton and siomycin A, which act as proteasome inhibitors in mammalian tumor cells, berninamycin A demonstrates no proteasome inhibitory activity in biochemical and cell-based assays [1]. This lack of proteasome inhibition translates into reduced off-target cytotoxicity, making berninamycin A a more selective probe for ribosomal function studies in eukaryotic systems. The absence of proteasome interference is critical for experiments where proteasome inhibition would confound interpretation of translational effects.

Proteasome Selectivity Thiopeptide

Macrocyclic Integrity is Critical for Potency: Linear Berninamycins J and K Show Reduced Activity

Heterologous expression of the berninamycin biosynthetic gene cluster in Streptomyces albus J1074 yields linearized berninamycins J and K, which exhibit significantly reduced antibacterial potency compared to the cyclic parent compounds berninamycins A and B [1]. This demonstrates that the 35-atom macrocyclic scaffold is essential for optimal antibacterial activity, validating berninamycin A's unique structural requirement for high-affinity ribosomal binding.

Macrocycle Antibacterial Structure-Activity

Ribosomal Binding Site Conservation: Berninamycin A and Thiostrepton Share the 23S rRNA-L11 Complex

Both berninamycin A and thiostrepton bind to the complex of 23S rRNA with ribosomal protein L11 and affect multiple functions of the ribosomal A site, including EF-G-dependent GTP hydrolysis and tRNA binding [1]. However, berninamycin A inhibits [14C]phenylalanine-tRNA binding to ribosomes at 83% of control activity, a distinct quantitative profile compared to thiostrepton's complete inhibition [2]. This partial inhibition may reflect subtle differences in binding mode or conformational effects, offering a unique tool for dissecting ribosomal A-site functions.

Ribosome Mechanism Binding

Induction of TipA Transcriptional Activator: A Shared Feature with Select Thiopeptides

Berninamycin A induces the transcriptional activator TipA in Streptomyces lividans, a property shared with thiostrepton, nosiheptide, and promothiocin but not all thiopeptides [1]. This induction is mediated by the TipAL and TipAS proteins, which recognize a broad spectrum of thiopeptide structures. The quantitative induction potency of berninamycin A relative to other thiopeptides remains uncharacterized, but this activity underscores its utility as a molecular probe for studying thiopeptide-responsive regulatory networks in actinomycetes.

TipA Transcriptional Activation Streptomyces

Berninamycin A: Optimal Research and Industrial Application Scenarios


Ribosomal A-Site Functional Studies Requiring Partial Inhibition

Berninamycin A's partial inhibition (17%) of phenylalanine-tRNA binding to ribosomes, compared to thiostrepton's complete blockade [1], makes it the preferred reagent for investigating A-site functions where full inhibition would obscure nuanced mechanistic details. This property is particularly valuable in time-resolved kinetic studies of elongation factor interactions.

Thiopeptide Biosensor Development Using TipA Induction

Berninamycin A's robust induction of the TipA transcriptional activator in Streptomyces lividans [2] enables its use as a positive control in whole-cell biosensor assays for thiopeptide screening and detection. This application is supported by the compound's well-characterized recognition by both TipAL and TipAS proteins.

Structure-Activity Relationship (SAR) Studies of Macrocyclic Thiopeptides

The reduced antibacterial activity of linear berninamycins J and K compared to cyclic berninamycin A [3] establishes berninamycin A as the essential reference compound for evaluating the role of macrocyclization in ribosomal binding. Procurement of authentic cyclic berninamycin A is critical for accurate SAR comparisons.

Selective Ribosomal Inhibition in Eukaryotic Systems Without Proteasome Interference

For studies in mammalian cells where proteasome inhibition would confound translational analyses, berninamycin A offers a distinct advantage over thiostrepton and siomycin A due to its complete lack of proteasome inhibitory activity [4]. This selectivity reduces off-target cytotoxicity and enables cleaner interpretation of ribosomal inhibition phenotypes.

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